molecular formula C14H12N4O2S B1519087 1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1171918-18-5

1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1519087
CAS No.: 1171918-18-5
M. Wt: 300.34 g/mol
InChI Key: WYBBLAOBMTVSLK-UHFFFAOYSA-N
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Description

1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C14H12N4O2S and its molecular weight is 300.34 g/mol. The purity is usually 95%.
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Biological Activity

1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C14H12N4O2S
  • Molecular Weight : 300.34 g/mol

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. A notable method involves multi-component reactions that incorporate benzodioxole and thiazole moieties, which are essential for enhancing biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. The following table summarizes the cytotoxicity data against different cancer cell lines:

CompoundCell LineIC50 (nM)Reference
This compoundHEPG2 (liver)399
This compoundMCF (breast)580
1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-y]-3-methyl-1H-pyrazol-5-amideNUGC (gastric)60

These results indicate significant cytotoxic activity across various cancer cell lines.

The anticancer effects are hypothesized to result from the inhibition of specific signaling pathways associated with cell proliferation and survival. The presence of the thiazole and benzodioxole groups may enhance interaction with molecular targets involved in cancer progression.

Case Studies

A case study published in the Egyptian Journal of Chemistry reported on the synthesis and evaluation of pyrazole derivatives for their cytotoxic properties. The study indicated that derivatives similar to our compound exhibited a broad spectrum of activity against several cancer types, suggesting that structural modifications could further enhance efficacy .

Pharmacological Profile

In addition to anticancer properties, compounds in this class have shown promise in other areas:

  • Enzymatic Inhibition : Some derivatives exhibit inhibitory activity against key enzymes involved in metabolic pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that merit further investigation.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-8-4-13(15)18(17-8)14-16-10(6-21-14)9-2-3-11-12(5-9)20-7-19-11/h2-6H,7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBBLAOBMTVSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
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1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
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1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Reactant of Route 4
1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Reactant of Route 5
1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Reactant of Route 6
1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine

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